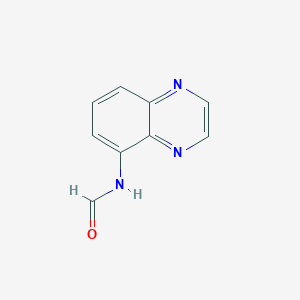

N-(Quinoxalin-5-yl)formamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

33544-36-4 |

|---|---|

Molekularformel |

C9H7N3O |

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

N-quinoxalin-5-ylformamide |

InChI |

InChI=1S/C9H7N3O/c13-6-12-8-3-1-2-7-9(8)11-5-4-10-7/h1-6H,(H,12,13) |

InChI-Schlüssel |

BYVVSIFYZVOHMY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CN=C2C(=C1)NC=O |

Herkunft des Produkts |

United States |

Derivatization and Functionalization Strategies for N Quinoxalin 5 Yl Formamide Scaffolds

The chemical versatility of the N-(Quinoxalin-5-yl)formamide scaffold allows for a range of modifications. These functionalization strategies are crucial for fine-tuning the molecule's properties and for the synthesis of diverse libraries of related compounds. The primary sites for derivatization are the formamide (B127407) nitrogen, the carbon atoms of the bicyclic quinoxaline (B1680401) ring system, and the nitrogen atoms within the pyrazine (B50134) ring.

The formamide group, -NHCHO, possesses a reactive N-H bond that is a prime site for chemical modification. While direct derivatization studies on N-(Quinoxalin-5-yl)formamide are not extensively detailed in the literature, established principles of amide chemistry provide a clear framework for potential functionalization strategies. These transformations allow for the introduction of a wide array of substituents, thereby altering the steric and electronic properties of the side chain.

Key potential modifications include:

N-Alkylation: The introduction of alkyl groups at the formamide nitrogen can be achieved through reactions with alkyl halides or other alkylating agents. This reaction typically requires a base to deprotonate the nitrogen, enhancing its nucleophilicity.

N-Acylation: Acylation with acyl chlorides or anhydrides would lead to the formation of N-formylimides. This adds a second carbonyl group, which can significantly influence the molecule's electronic structure and hydrogen bonding capabilities.

Reaction with Isocyanates: The addition of isocyanates to the N-H bond would yield urea (B33335) derivatives, a common functional group in medicinal chemistry.

These modifications are fundamental in synthetic chemistry for building molecular complexity from a simpler core structure.

Functionalization of the quinoxaline core itself is a widely practiced strategy for creating analogues. The electronic nature of the fused ring system—an electron-rich benzene (B151609) ring fused to an electron-deficient pyrazine ring—dictates the regioselectivity of substitution reactions. The pre-existing formamide group at the 5-position further influences the reactivity and orientation of incoming substituents.

Electrophilic Aromatic Substitution: The benzene portion of the quinoxaline ring is more susceptible to electrophilic attack than the pyrazine ring. The N-formylamino group is an ortho-, para-directing group, meaning electrophilic substitutions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at positions 6 and 8.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group (such as a halogen) is present. A common synthetic approach involves the nucleophilic displacement of a halide from a halo-quinoxaline precursor. For instance, 2-chloroquinoxalines readily react with various nucleophiles, including amines, to yield substituted products. nih.gov This method is a powerful tool for introducing diverse functional groups onto the pyrazine moiety. nih.govresearchgate.net

The table below summarizes various substitution reactions performed on the quinoxaline scaffold as reported in the literature.

| Reaction Type | Substituent Introduced | Reagents & Conditions | Position(s) | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | N-Methylpiperazine | N-methylpiperazine, phosphorylchloride, microwave | 2 | nih.gov |

| Nucleophilic Substitution | Amino groups (e.g., piperazine, azoles) | Amine, K₂CO₃, Ethanol | 6 or 7 | nih.gov |

| Sulfonamide Formation | Aromatic Sulfonamides | Aromatic amines, neat conditions | Not specified | mdpi.com |

| Condensation | Quinoxaline-2,3(1H,4H)-dione | Oxalic acid dihydrate, microwave | 2, 3 | mdpi.com |

The oxidation of one or both nitrogen atoms in the pyrazine ring to form N-oxides is a significant transformation in quinoxaline chemistry. mdpi.com Quinoxaline 1,4-dioxides, in particular, are an important class of compounds with distinct chemical reactivity. nih.govresearchgate.net The N-oxide groups enhance the biological activity spectrum of the quinoxaline scaffold and also serve as versatile chemical handles for further functionalization. mdpi.com

The primary methods for synthesizing quinoxaline 1,4-dioxides include:

The Beirut Reaction: This is the most significant preparative method for quinoxaline 1,4-dioxides. nih.gov It involves the condensation of benzofuroxans (benzofurazan N-oxides) with compounds containing an active methylene (B1212753) group, such as β-keto esters or enamines, often in the presence of a base like triethylamine. nih.govnih.govsemanticscholar.org

Direct Oxidation: While direct oxidation of a quinoxaline with oxidizing agents like peroxy acids can yield N-oxides, this method can be limited. The formation of the first N-oxide deactivates the second nitrogen atom, often making the synthesis of the di-N-oxide challenging. nih.gov

Dehydrogenative N-incorporation: A more modern approach involves the reaction of simple imines with a nitric oxide (NO) source, such as tert-butyl nitrite (B80452) (TBN). nih.gov This method proceeds under mild conditions and involves the functionalization of C(sp²)-H and C(sp³)-H bonds. nih.gov

The following table outlines key synthetic routes to quinoxaline N-oxides.

| Synthetic Method | Key Reagents | General Outcome | Reference |

|---|---|---|---|

| Beirut Reaction | Benzofuroxan, β-keto ester, Triethylamine | Substituted quinoxaline-2-carboxylate 1,4-dioxides | nih.gov |

| Beirut Reaction Variant | Benzofuroxan, Enamines (e.g., morpholinylcyclohexene) | Cyclic-substituted quinoxaline 1,4-dioxides | nih.gov |

| Dehydrogenative N-incorporation | Imines, tert-butyl nitrite (TBN) | Quinoxaline N-oxides | nih.gov |

| Oxidation | Hypofluorous acid-acetonitrile complex | Direct oxidation to quinoxaline 1,4-dioxides | nih.gov |

Synthetic Methodologies for N Quinoxalin 5 Yl Formamide and Its Structural Analogues

Classical and Contemporary Approaches for Quinoxaline (B1680401) Core Synthesis

The synthesis of the quinoxaline nucleus, a key structural motif in a vast array of biologically active compounds, has been a subject of extensive research. Methodologies have evolved from traditional condensation reactions to more sophisticated and efficient cyclization strategies.

Condensation Reactions Utilizing o-Phenylenediamines and α-Dicarbonyl Compounds

The most classical and widely employed method for the synthesis of quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. rsc.orgsapub.org This acid-catalyzed reaction typically proceeds by the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline.

A variety of catalysts and reaction conditions have been developed to improve the efficiency and scope of this condensation. researchgate.net While early methods often required harsh conditions, such as high temperatures and strong acid catalysts, modern protocols have introduced milder and more environmentally benign alternatives. Current time information in Santa Cruz, CA, US.nih.gov These include the use of solid acid catalysts, microwave assistance, and reactions in aqueous media. Current time information in Santa Cruz, CA, US. The choice of solvent and catalyst can significantly influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Glyoxal | EtOH, reflux | Quinoxaline | sapub.org |

| 1,2-Diaminobenzene | Benzil | Acetic acid, heat | 2,3-Diphenylquinoxaline | nih.gov |

| Substituted o-phenylenediamine | α-Keto-aldehyde | Ammonium bifluoride, MeOH/H2O | 2-Substituted quinoxaline | researchgate.net |

Advanced Cyclization Strategies for Benzopyrazine Ring Formation

Beyond the classical condensation approach, a number of advanced cyclization strategies for the formation of the benzopyrazine ring have been developed. These methods often offer greater flexibility in substrate scope and functional group tolerance.

One notable strategy involves the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines. nih.gov This approach generates the 1,2-dicarbonyl species in situ, avoiding the need to handle potentially unstable dicarbonyl compounds. Various oxidizing agents have been employed for this transformation.

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for quinoxaline synthesis. For instance, the coupling of epoxides with o-phenylenediamines, followed by an oxidative cyclization, provides a route to substituted quinoxalines. nih.gov Other modern approaches include the cyclization of α-halo ketones with o-phenylenediamines and the reaction of o-phenylenediamines with alkynes. researchgate.net These advanced methods often proceed under mild conditions and demonstrate high efficiency.

Regioselective Introduction of the Formamide (B127407) Moiety at the Quinoxaline-5-position

The introduction of a formamide group at the C5 position of the quinoxaline ring requires a regioselective approach, typically involving the initial installation of an amino group followed by formylation. Direct C-H formamidation at this position is less common and presents significant regioselectivity challenges.

Amination Strategies for Quinoxaline Rings

The regioselective amination of quinoxaline at the 5-position is a critical step. While direct C-H amination of heterocycles is an area of active research, established methods often rely on nucleophilic aromatic substitution (SNAr) or directed metalation-amination sequences.

For SNAr reactions, a suitable leaving group at the 5-position, such as a halogen, is required. The reaction of 5-haloquinoxaline with an amine source, such as sodium amide or a protected amine followed by deprotection, can yield 5-aminoquinoxaline. The reactivity of the halogen is influenced by the electronic nature of the quinoxaline ring.

Alternatively, directed ortho-metalation strategies can be employed. However, achieving selectivity for the 5-position over other positions on the benzene (B151609) ring can be challenging and may require specific directing groups.

Formylation Protocols for Aromatic Amines

Once 5-aminoquinoxaline is obtained, it can be converted to N-(quinoxalin-5-yl)formamide through various formylation protocols developed for aromatic amines. A common and effective method is the use of formic acid, often in the presence of a coupling agent or under dehydrating conditions. researchgate.net Acetic formic anhydride (B1165640) is another classical and potent formylating agent, though it is sensitive to moisture. researchgate.net

More recent and milder methods for N-formylation include the use of formylating agents like N-formylcarbazole or employing catalytic systems with a C1 source. scribd.com The choice of method depends on the substrate's stability and the desired reaction conditions.

| Amine Substrate | Formylating Agent/Conditions | Product | Reference |

| Aniline | Formic acid, toluene, reflux (Dean-Stark) | N-Phenylformamide | researchgate.net |

| Aromatic Amine | Acetic formic anhydride | N-Arylformamide | researchgate.net |

| Aniline | Oxalic acid (CO surrogate), Mn catalyst | N-Phenylformamide | scribd.com |

Tandem Reaction Sequences for Direct Synthesis

The development of a tandem reaction sequence for the direct synthesis of N-(quinoxalin-5-yl)formamide from an unfunctionalized quinoxaline would represent a significant advancement in synthetic efficiency. Such a process would likely involve a regioselective C-H amination followed by an in-situ formylation.

While multicomponent reactions for the functionalization of quinoxalin-2(1H)-ones have been reported, direct tandem C-H amination/formylation at the C5 position of quinoxaline itself is not well-documented in the literature. The development of such a protocol would require a catalytic system capable of selectively activating the C5-H bond and mediating both the amination and formylation steps in a single pot.

Synthetic Strategies and Functionalization of the N-(Quinoxalin-5-yl)formamide Scaffold

The quinoxaline framework, a fused system of benzene and pyrazine (B50134) rings, is a prominent structural motif in medicinal chemistry and materials science. mtieat.org Its derivatives are subjects of extensive research due to their diverse chemical properties and applications. This article focuses specifically on the chemical compound N-(Quinoxalin-5-yl)formamide, exploring the synthetic methodologies for its structural analogues and the key derivatization strategies employed to modify its core structure. The discussion is centered on modifications at the formamide nitrogen, substitution patterns on the quinoxaline ring, and the introduction of N-oxide functionalities.

Chemical Reactivity and Reaction Pathways of N Quinoxalin 5 Yl Formamide

Reactivity of the Formamide (B127407) Functional Group

The formamide functional group (-NHCHO) is an amide derived from formic acid. wikipedia.org Its reactivity is characterized by the chemistry of the amide bond and the formyl proton.

The formamide group can undergo hydrolysis , typically under acidic or basic conditions, to yield 5-aminoquinoxaline and formic acid. The specific conditions required for this transformation, such as the nature of the acid or base, temperature, and reaction time, can influence the reaction rate and yield.

Dehydration of the formamide can lead to the formation of an isonitrile (isocyanide) derivative. This reaction typically requires strong dehydrating agents.

The nitrogen atom of the formamide group possesses a lone pair of electrons, making it nucleophilic. It can participate in acylation reactions with acid chlorides or anhydrides to form N-acyl derivatives. nih.gov For instance, the reaction with acetyl chloride would yield N-acetyl-N-(quinoxalin-5-yl)formamide.

The formyl proton can be abstracted by a strong base, generating a reactive intermediate that can participate in various condensation reactions. The formamide group itself can act as a formylating agent for amines under certain conditions, often catalyzed by agents like thiamine (B1217682) hydrochloride. researchgate.net

Formamide and its derivatives can also be involved in cross-coupling reactions . For example, formamides can react with carboxylic acid derivatives to form other amides. researchgate.net

Furthermore, formamide can decompose when heated, typically above 100°C, into carbon monoxide and ammonia. wikipedia.org At higher temperatures, the decomposition can yield hydrogen cyanide and water. wikipedia.org

Table 1: Selected Reactions of the Formamide Functional Group

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrolysis | Acid or base, heat | Amine and formic acid |

| Dehydration | Strong dehydrating agent | Isonitrile |

| Acylation | Acid chloride or anhydride (B1165640) | N-acyl derivative |

| Formylation | Amine, catalyst (e.g., thiamine HCl) | N-formylated amine |

| Cross-coupling | Carboxylic acid derivative | Amide |

| Decomposition | Heat (>100°C) | Carbon monoxide and ammonia |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Nucleus

The quinoxaline ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. thieme-connect.de However, substitution can occur, and the position of substitution is influenced by the existing formamide group and the reaction conditions.

Electrophilic Substitution:

Electrophilic attack is most likely to occur on the benzene (B151609) portion of the quinoxaline nucleus, specifically at positions 5 and 8, which are electronically analogous to the alpha positions of naphthalene (B1677914) and have the highest electron density. thieme-connect.de The presence of the formamide group at the 5-position will direct incoming electrophiles. The -NHCHO group is an ortho-, para-directing group, but its activating or deactivating effect depends on the reaction conditions. Under acidic conditions, protonation of the nitrogen atoms in the pyrazine ring would further deactivate the entire ring system to electrophilic attack.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally difficult on deactivated systems like quinoxaline and may require harsh conditions and strong catalysts.

Nucleophilic Substitution:

The pyrazine ring of the quinoxaline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the positions alpha to the nitrogen atoms (positions 2 and 3). However, direct nucleophilic substitution of a hydrogen atom is rare and typically requires the presence of a good leaving group or specific reaction conditions.

Nucleophilic Aromatic Substitution of Hydrogen (SNAH): In some cases, strong nucleophiles can directly replace a hydrogen atom on the quinoxaline ring, often in the presence of an oxidizing agent to restore aromaticity. chimicatechnoacta.ru C-nucleophiles have been shown to add to quinoxaline derivatives, affording alkyl- and aryl-substituted quinoxalines. mdpi.com

Substitution on Substituted Quinoxalines: If the quinoxaline ring has a leaving group, such as a halogen, nucleophilic substitution becomes more facile. For example, 2-chloroquinoxalines readily react with various nucleophiles. derpharmachemica.com The reaction of 2,3-dichloroquinoxalines with amines can lead to the formation of 3-amino-2-chloroquinoxalines. thieme-connect.de

The reactivity of monosubstituted quinoxalines in nucleophilic substitution reactions is dependent on the nature of the substituent at the 2-position. mdpi.comnih.gov For instance, 2-monosubstituted quinoxalines with phenyl or butyl groups react readily with various nucleophiles, while those with amine or alkynyl substituents only react with strong alkyl nucleophiles. mdpi.comnih.gov

Table 2: Electrophilic and Nucleophilic Substitution on the Quinoxaline Nucleus

| Reaction Type | Position of Attack | Typical Reagents | Product Type |

| Electrophilic Nitration | Benzene ring (likely C6 or C8) | HNO3/H2SO4 | Nitro-N-(quinoxalin-5-yl)formamide |

| Electrophilic Halogenation | Benzene ring (likely C6 or C8) | NCS or NBS | Halo-N-(quinoxalin-5-yl)formamide |

| Nucleophilic Substitution (with leaving group) | Pyrazine ring (C2 or C3) | Amines, alkoxides, etc. | Substituted quinoxaline |

| Nucleophilic Aromatic Substitution of Hydrogen (SNAH) | Pyrazine ring (C2 or C3) | Strong nucleophile, oxidizing agent | Alkyl- or aryl-substituted quinoxaline |

Rearrangement Reactions and Transformations of N-(Quinoxalin-5-yl)formamide Derivatives

Derivatives of N-(Quinoxalin-5-yl)formamide can undergo various rearrangement reactions, often leading to the formation of new heterocyclic systems. These transformations can be initiated by heat, light, or chemical reagents.

One notable rearrangement is the Curtius rearrangement , which can be applied to quinoxaline derivatives. nih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to form carbamates, ureas, or amines. For example, a quinoxaline-2-carboxylic acid can be converted to its corresponding azide, which upon rearrangement and reaction with an alcohol, can yield a 2-alkyl carbamate (B1207046) derivative of quinoxaline 1,4-dioxide. nih.gov

Another type of transformation involves the cyclization of derivatives. For instance, the reaction of 2-chloroquinoxaline-3-carbonitrile with hydrazines can lead to the formation of 3-amino-1H-pyrazolo[3,4-b]quinoxalines. jst.go.jp Similarly, the reaction of 2-chloro-3-methylquinoxaline (B189447) with 4-hydroxy benzaldehyde (B42025) can lead to an intermediate that can be further reacted with aromatic amines to form Schiff bases. scholarsresearchlibrary.com

Acid-catalyzed rearrangements have also been observed in the quinoxaline system. For example, certain quinoxaline derivatives can undergo rearrangement with ring contraction of the pyrazine ring to form 2-benzoimidazolequinoxaline derivatives. sapub.org

The introduction of substituents on the quinoxaline ring can also lead to intramolecular cyclization reactions, forming condensed quinoxaline systems. cusat.ac.in For example, oxidative cyclization of quinoxaline-2-carboxaldehyde hydrazone can yield a condensed v-triazole derivative. cusat.ac.in

Table 3: Examples of Rearrangement and Transformation Reactions

| Reaction Name/Type | Starting Material Type | Reagents/Conditions | Product Type |

| Curtius Rearrangement | Quinoxaline acyl azide | Heat or light, alcohol/amine | Quinoxaline carbamate/urea (B33335) |

| Cyclization | 2-Chloroquinoxaline derivative | Hydrazine | Pyrazolo[3,4-b]quinoxaline |

| Acid-Catalyzed Rearrangement | Substituted quinoxaline | Acid, heat | Benzoimidazolequinoxaline derivative |

| Oxidative Cyclization | Quinoxaline-2-carboxaldehyde hydrazone | Lead tetraacetate | Condensed v-triazole derivative |

Computational and Theoretical Investigations of N Quinoxalin 5 Yl Formamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of molecules. These methods solve the Schrödinger equation (or its approximations) to determine molecular properties from first principles.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study quinoxaline (B1680401) derivatives. bjp-bg.comup.ac.za The application of DFT, often using functionals like B3LYP with basis sets such as 6-311G, allows for the precise determination of the molecule's ground-state geometry. bjp-bg.comacs.orgresearchgate.net This process, known as geometry optimization, calculates the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output includes crucial data such as bond lengths, bond angles, and dihedral angles. uctm.edu

For N-(Quinoxalin-5-yl)formamide, DFT calculations would reveal the planarity of the quinoxaline ring and the orientation of the formamide (B127407) substituent relative to the bicyclic system. Beyond geometry, DFT is used to compute various electronic properties, including dipole moment, polarizability, and the distribution of atomic charges, which are essential for understanding the molecule's behavior in electric fields and its interaction with other molecules. researchgate.net

Illustrative Optimized Geometric Parameters for a Quinoxaline Derivative Disclaimer: The following data is illustrative for a generic quinoxaline derivative and does not represent experimentally verified values for N-(Quinoxalin-5-yl)formamide.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C2-N1 | 1.31 Å |

| Bond Length | N1-C8a | 1.38 Å |

| Bond Length | C5-C6 | 1.41 Å |

| Bond Length | C5-N(formamide) | 1.42 Å |

| Bond Angle | C2-N1-C8a | 116.5° |

| Bond Angle | N1-C2-C3 | 122.0° |

| Bond Angle | C6-C5-N(formamide) | 121.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap Determination)

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. sciensage.info The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uctm.edufrontiersin.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. uctm.edu For quinoxaline derivatives, FMO analysis helps to understand their electronic transitions and potential as materials for optoelectronic devices or as reactive partners in chemical synthesis. bjp-bg.comresearchgate.netresearchgate.net Calculations provide the energy values of these orbitals and map their electron density distribution across the molecule, showing which atoms are most involved in these frontier orbitals. frontiersin.org

Illustrative FMO Properties for a Quinoxaline Derivative Disclaimer: The following data is for illustrative purposes and not specific to N-(Quinoxalin-5-yl)formamide.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.15 |

| LUMO Energy (ELUMO) | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.17 |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. bjp-bg.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. researchgate.net The MEP map uses a color scale to indicate different regions of charge. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential. researchgate.net

For N-(Quinoxalin-5-yl)formamide, an MEP map would likely show negative potential (red) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the formamide group, identifying them as sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H of the formamide group, marking them as potential hydrogen bond donor sites. bjp-bg.com

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with larger systems.

Conformational Analysis and Tautomeric Considerations

N-(Quinoxalin-5-yl)formamide possesses rotational freedom around the single bond connecting the formamide nitrogen to the quinoxaline ring (C5-N). This rotation gives rise to different spatial arrangements, or conformers, which may have different energy levels and properties. Conformational analysis involves systematically rotating this bond and calculating the energy of each resulting structure to identify the most stable conformers and the energy barriers between them.

Furthermore, the formamide group can theoretically exist in different tautomeric forms, such as the imidic acid form (N-quinoxalin-5-yl)-methanimidic acid). Although the amide form is generally much more stable, computational studies can quantify the energy difference between tautomers and the barrier for their interconversion. This is crucial for understanding the molecule's behavior in different chemical environments.

Molecular Docking Studies for Ligand-Target Interaction Prediction with Biological Macromolecules

Given the wide range of biological activities reported for quinoxaline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, molecular docking is a critical computational technique. researchgate.nettandfonline.comresearchgate.netfigshare.com Docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.net This method estimates the binding affinity, usually reported as a docking score in kcal/mol, and visualizes the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site. researchgate.nettandfonline.com

For N-(Quinoxalin-5-yl)formamide, docking studies would be performed against various known protein targets of quinoxaline compounds. Based on literature for related molecules, potential targets could include enzymes like 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), aromatase (CYP19A1), Epidermal Growth Factor Receptor (EGFR) kinase, and bacterial dihydropteroate (B1496061) synthase (DHPS). researchgate.nettandfonline.com The results would help prioritize the compound for specific biological assays and guide the design of more potent derivatives.

Illustrative Molecular Docking Results for a Quinoxaline Derivative Disclaimer: The following data is hypothetical and serves to illustrate the output of a molecular docking study.

| Protein Target (PDB ID) | Potential Biological Activity | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| EGFR Kinase (4HJO) | Anticancer | -8.5 | Met793, Lys745 |

| Aromatase (3S7S) | Anticancer (Breast) | -7.9 | Met374, Phe221, Heme |

| DHPS (5JQ9) | Antibacterial | -7.2 | Arg63, Lys221 |

| PFKFB3 (6IBX) | Anticancer | -8.1 | Glu166, Arg105 |

Prediction of Spectroscopic Properties (Theoretical Calculations)

Theoretical Prediction of UV-Vis Spectral Characteristics

Theoretical calculations are essential for predicting and interpreting the electronic absorption spectra of molecules like N-(Quinoxalin-5-yl)formamide. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and reliable quantum chemical method for simulating UV-Vis spectra. kg.ac.rsbeilstein-journals.orgrespectprogram.org This approach calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. gaussian.com

The accuracy of TD-DFT calculations depends heavily on the choice of the functional and basis set. For quinoxaline derivatives, studies have successfully employed the B3LYP functional combined with basis sets like 6-311+G(d,p). kg.ac.rs To better mimic experimental conditions, calculations are often performed using a solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), to account for the effect of the solvent (e.g., ethanol, chloroform, or DMSO). kg.ac.rsmdpi.com

These computational analyses allow for the assignment of specific electronic transitions responsible for the observed absorption bands. For quinoxaline derivatives, the absorption peaks are typically attributed to π-π* and n-π* electronic transitions. nih.gov For example, in some quinoxaline derivatives, transitions of the π-π* type have been identified in the 305–325 nm range, while n-π* transitions involving the C=N bonds of the pyrazine (B50134) ring appear at longer wavelengths, around 400–410 nm. nih.gov The absorption spectrum of a thiophene-substituted quinoxaline monomer in dichloromethane (B109758) was calculated to have a strong absorption maximum (λabs.max) at 416 nm. frontiersin.org These theoretical predictions generally show good agreement with experimental data. researchgate.net

Table 2: Representative Theoretically Predicted UV-Vis Absorption Maxima for Quinoxaline Derivatives

| Compound Type | Computational Method | Solvent | Predicted λmax (nm) | Assigned Transition |

|---|---|---|---|---|

| Quinoxalinone Derivative | TD-DFT/B3LYP/6-311+G(d,p) | Ethanol | ~415 | n→π* kg.ac.rs |

| Quinoxaline Derivative | Not specified | DMSO | 305–325 | π-π* nih.gov |

| Quinoxaline Derivative | Not specified | DMSO | 400–410 | n-π* nih.gov |

| Thiophene-Substituted Quinoxaline | B3LYP/6-31G* | Dichloromethane | 416 | Not specified frontiersin.org |

| Pyrido[2,3-f]quinoxaline Derivative | Not specified | DMSO | ~350, ~420 | Not specified researchgate.net |

Computational Approaches for Electrochemical Reduction Potentials

Density Functional Theory (DFT) has proven to be a valuable tool for accurately predicting the electrochemical properties of quinoxaline derivatives. researchgate.net The reduction potential is a key parameter that reflects the molecule's ability to accept an electron, a process central to the mechanism of action for many quinoxaline-based therapeutic agents. researchgate.net

The computational methodology involves calculating the Gibbs free energy change (ΔG) for the one-electron reduction of the molecule in a specific solvent. The reduction potential (E) can then be determined from this free energy change. The process typically involves geometry optimization of both the neutral molecule and its reduced radical anion form. researchgate.net

Studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have systematically investigated the ability of DFT to predict their reduction potentials in dimethylformamide (DMF). researchgate.net These studies often use the B3LYP functional and compare the accuracy of different basis sets, such as lanl2dz, 6-31G, and the more robust cc-pVTZ. researchgate.net Results show that the B3LYP/cc-pVTZ method provides a significant improvement and can accurately predict the first reduction potential for a wide range of these quinoxaline derivatives. researchgate.net The predicted potentials often show a strong linear correlation with experimental values obtained through techniques like cyclic voltammetry. researchgate.netmdpi.com

The lowest unoccupied molecular orbital (LUMO) energy is also directly related to the reduction potential; a lower LUMO energy generally corresponds to a less negative (more favorable) reduction potential. mdpi.com Computational studies have shown that the LUMO of quinoxaline is located on the pyrazine ring, indicating that substitution on this ring is the most effective way to alter the reduction potential.

Table 3: Comparison of Experimental and Calculated First Reduction Potentials for Selected 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives

| Derivative Substitution | Experimental E1/2 (V) | Calculated E1/2 (V) (B3LYP/cc-pVTZ) |

|---|---|---|

| 4-H (Parent Compound) | -0.86 | -0.87 |

| 4-F | -0.84 | -0.85 |

| 4-Cl | -0.81 | -0.82 |

| 4-Br | -0.80 | -0.81 |

| 4-CH3 | -0.90 | -0.90 |

| 4-OCH3 | -0.93 | -0.93 |

Data sourced from a study on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, providing a strong correlation between experimental and calculated values. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of N Quinoxalin 5 Yl Formamide Derivatives in Vitro Focus

Anticancer Activities and Associated Molecular Mechanisms (In Vitro Studies)

Quinoxaline (B1680401) derivatives have shown considerable promise as anticancer agents in various in vitro models. Their mechanisms of action are often multifaceted, targeting key proteins and pathways involved in cancer cell proliferation and survival.

In Vitro Inhibition of Kinase Targets (e.g., EGFR, VEGFR-2, COX-2, Topoisomerase II)

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of various protein kinases, which are crucial for tumor growth and progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net In vitro assays have demonstrated that certain compounds can effectively inhibit EGFR kinase activity. For instance, compounds 4a , 5 , 11 , and 13 were identified as potent EGFR inhibitors with IC₅₀ values of 0.3 µM, 0.9 µM, 0.6 µM, and 0.4 µM, respectively. nih.gov These findings suggest that these derivatives could serve as a foundation for developing dual-acting anti-inflammatory and anticancer agents. nih.gov Molecular modeling studies have further supported the potential of these compounds by showing significant binding affinity to the active site of the EGFR protein. rsc.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and VEGFR-2 is a key regulator of this pathway. Certain quinoxaline-based scaffolds bearing amide, sulphonamide, and urea (B33335) moieties have been specifically designed and evaluated for their inhibitory activity against VEGFR-2. nih.gov One study reported a quinoxaline derivative that exhibited a 69% inhibition of VEGFR-2. nih.gov Another study on new nih.govscholarsresearchlibrary.comarabjchem.orgtriazolo[4,3-a]quinoxalin-4(5H)-one and nih.govscholarsresearchlibrary.comarabjchem.orgtriazolo[4,3-a]quinoxaline derivatives found that compounds 25d , 25e , 25i , and 27e displayed significant inhibitory activity against VEGFR-2, with IC₅₀ values ranging from 3.4 ± 0.3 to 6.8 ± 0.5 nM. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Chronic inflammation is linked to cancer development, and COX-2 is a key enzyme in the inflammatory process. As mentioned, some quinoxaline derivatives have been investigated as dual EGFR and COX-2 inhibitors. nih.govresearchgate.net The most potent of these compounds demonstrated strong anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC₅₀ values ranging from 0.81 µM to 4.54 µM. nih.gov

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division, making it a valuable target for anticancer drugs. A novel family of 2-substituted-quinoxaline analogues has been developed and shown to exhibit considerable antiproliferative activity against MCF-7 breast cancer cells. rsc.orgresearchgate.net Mechanistic studies revealed that a particularly potent compound, 3b , substantially suppressed topoisomerase II enzyme activity in these cells. rsc.orgresearchgate.net This inhibition of topoisomerase II contributes to the compound's ability to induce cell cycle arrest and apoptosis. rsc.org

Table 1: In Vitro Kinase Inhibition by N-(Quinoxalin-5-yl)formamide Derivatives

| Compound/Derivative | Target Kinase | Cell Line(s) | IC₅₀/Inhibition % |

|---|---|---|---|

| Compound 4a | EGFR | - | 0.3 µM |

| Compound 5 | EGFR | - | 0.9 µM |

| Compound 11 | EGFR | - | 0.6 µM |

| Compound 13 | EGFR | - | 0.4 µM |

| Quinoxaline Derivative | VEGFR-2 | - | 69% inhibition |

| Compound 25d | VEGFR-2 | - | 3.4 ± 0.3 nM |

| Compound 25e | VEGFR-2 | - | - |

| Compound 25i | VEGFR-2 | - | - |

| Compound 27e | VEGFR-2 | - | 6.8 ± 0.5 nM |

| Compounds 4a, 5, 11, 13 | COX-2 | MCF-7, HepG2, HCT-116 | 0.81 µM to 4.54 µM |

| Compound 3b | Topoisomerase II | MCF-7 | Significant suppression |

Mechanisms of Cell Cycle Modulation (In Vitro)

The ability to interfere with the cell cycle is a hallmark of many effective anticancer agents. In vitro studies have shown that N-(Quinoxalin-5-yl)formamide derivatives can modulate the cell cycle in cancer cells, leading to growth arrest.

One study investigating 2-substituted-quinoxaline analogues found that the most potent compound, 3b , induced cell cycle arrest at the G1 transition phase in MCF-7 breast cancer cells. rsc.org Flow cytometric analysis revealed an increased percentage of cells arrested in the G2/M and pre-G1 phases, indicating that the compound effectively halts cell cycle progression. rsc.org Similarly, another study on quinazolinone derivatives, a related class of compounds, showed that a specific derivative induced G1-phase arrest in A549 lung cancer cells. nih.govacs.org

Induction of Apoptosis Pathways (In Vitro)

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Numerous studies have demonstrated the ability of quinoxaline derivatives to trigger apoptotic pathways in cancer cells in vitro.

The same 2-substituted-quinoxaline analogue, 3b , that induced cell cycle arrest was also found to trigger apoptosis in MCF-7 cells. rsc.org This was confirmed by Annexin V-FITC/PI analysis, which is a standard method for detecting apoptotic cells. rsc.org Another study on quinoxaline-based scaffolds reported that these compounds induce apoptosis as a mechanism for their anticancer activity. nih.gov Furthermore, a series of quinazolinedione derivatives were shown to induce apoptosis in MCF-7 cells, primarily through the activation of caspase-9, suggesting the involvement of the intrinsic apoptotic pathway. mdpi.com Treatment with these compounds led to a significant increase in the percentage of apoptotic cells. mdpi.com

Antimicrobial Efficacy and Mechanistic Insights (In Vitro Studies)

In addition to their anticancer properties, quinoxaline derivatives have demonstrated significant antimicrobial activity in vitro against a range of bacteria and fungi.

Antibacterial Activity and Modes of Action (In Vitro)

The quinoxaline nucleus is a component of several natural antibiotics, and synthetic derivatives have been extensively studied for their antibacterial potential. researchgate.net

In vitro testing of various quinoxaline derivatives has shown activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For instance, certain synthesized compounds were highly active against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). scholarsresearchlibrary.com The antibacterial activity is often determined using the disc diffusion method, with ciprofloxacin (B1669076) commonly used as a standard. scholarsresearchlibrary.com Some derivatives have also shown promising activity against resistant bacterial strains. mdpi.com The mechanism of antibacterial action is believed to involve various cellular targets, and the presence of N-oxide groups in some derivatives can enhance their activity as they can be reduced by bacterial oxidoreductases. mdpi.com

Table 2: In Vitro Antibacterial Activity of N-(Quinoxalin-5-yl)formamide Derivatives

| Derivative Class | Bacterial Strains | Method | Result |

|---|---|---|---|

| Substituted Quinoxalines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Disc Diffusion | High activity observed for several compounds |

| Quinoxaline 1,4-dioxides | Gram-positive and Gram-negative bacteria (including resistant strains) | - | High activity observed |

Antifungal Activity and Modes of Action (In Vitro)

Quinoxaline derivatives have also been evaluated for their in vitro antifungal activity against various fungal pathogens.

Studies have shown that some 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives exhibit promising antifungal activities against phytopathogenic fungi when compared to the commercial fungicide hymexazol. nih.govresearchgate.net The antifungal activity of these compounds is typically assessed against strains such as Aspergillus niger and Candida albicans. scholarsresearchlibrary.com While some derivatives show moderate activity, others have demonstrated significant potential, suggesting they could be promising lead candidates for the development of new agricultural fungicides. nih.gov The modes of action for their antifungal effects are still under investigation but are likely to involve the disruption of essential fungal cellular processes.

Table 3: In Vitro Antifungal Activity of N-(Quinoxalin-5-yl)formamide Derivatives

| Derivative Class | Fungal Strains | Result |

|---|---|---|

| 5,6-dihydro-indolo[1,2-a]quinoxalines | Phytopathogenic fungi | Promising activity compared to hymexazol |

| Substituted Quinoxalines | A. niger, C. albicans | Moderate activity observed for some compounds |

| Quinoxaline-based 1,3,4-oxadiazoles | A. niger, T. mentagrophytes, C. albicans | Promising antifungal activity |

Antitubercular Activity and Mechanistic Pathways (In Vitro)

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including promising antitubercular effects. researchgate.net In vitro studies have demonstrated the potential of various quinoxaline derivatives against Mycobacterium tuberculosis. For instance, certain quinoxaline 1,4-dioxide derivatives have shown high antimycobacterial activity against M. tuberculosis H37Rv. mdpi.com One such derivative, 6-(1,3,4-triazol-1-yl) substituted quinoxaline 1,4-dioxide, exhibited significant antitubercular activity and was found to disrupt the membrane integrity and energy homeostasis of M. tuberculosis. mdpi.com

The mechanisms underlying the antitubercular action of quinoxaline derivatives are multifaceted. A primary mode of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. biomedpharmajournal.org This disruption of the cell wall structure ultimately leads to bacterial cell death. biomedpharmajournal.org Some derivatives are also believed to interfere with enzymes involved in peptidoglycan synthesis, further compromising the integrity of the cell wall. biomedpharmajournal.org Another proposed mechanism is the inhibition of folate synthesis, which is essential for DNA replication and cellular proliferation. biomedpharmajournal.org Additionally, certain quinoxaline compounds have been found to inhibit mycobacterial ATP synthase, an enzyme crucial for the energy metabolism of the bacteria. biomedpharmajournal.org

It is noteworthy that the enoyl-acyl carrier protein (ENR) reductase, encoded by the inhA gene, is a key enzyme in the mycolic acid biosynthesis pathway and a primary target for the frontline anti-TB drug isoniazid. openmedicinalchemistryjournal.com Some quinoxaline derivatives may exert their effect through the inhibition of this enzyme. openmedicinalchemistryjournal.com

Interactive Table: In Vitro Antitubercular Activity of Quinoxaline Derivatives

| Compound Class | Target Strain | Key Findings | Mechanism of Action |

|---|---|---|---|

| Quinoxaline 1,4-dioxides | M. tuberculosis H37Rv | High antimycobacterial activity, with MIC values as low as ≤ 0.25 μg/mL for some derivatives. mdpi.com | Disruption of membrane integrity, interference with energy homeostasis, and increased ROS levels in eukaryotic cells. mdpi.com |

| Pyrazine (B50134) and quinoxaline derivatives | M. tuberculosis H37Rv | Compound 4o identified as the most effective with a MIC of 6.25 μg/mL. researchgate.net | Not specified in the provided text. |

| Quinoxaline di-N-oxides with amino acid side chains | Mycobacterium tuberculosis | Promising antitubercular activity with IC50 values ranging from 4.28 to 49.95 μM. mdpi.com | Not specified in the provided text. |

Antiparasitic Activities and Mechanistic Pathways (In Vitro Studies)

Quinoxaline derivatives have demonstrated significant in vitro activity against a range of parasites, highlighting their potential as broad-spectrum antiparasitic agents. The N-oxide groups in quinoxaline 1,4-dioxides are considered key functional groups responsible for their diverse biological properties, including their effects against protozoa. nih.gov

Antimalarial Activity (In Vitro)

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Quinoxaline derivatives have shown promise in this area. doi.org A series of novel N-alkyl dihydro pyrido quinoxaline derivatives were evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. doi.org Several of these compounds exhibited greater potency than the standard, ciprofloxacin, with one derivative, compound 5h, showing an IC50 of 3.92 μM. doi.org

Quinoxaline 1,4-dioxides have also been investigated for their anti-plasmodial effects. mdpi.com Structure-activity relationship (SAR) analysis of these derivatives revealed high activity against a chloroquine-resistant P. falciparum strain. mdpi.com Specifically, 2-carbonitrile derivatives showed the highest activity, with IC50 values of 5–6 μM. mdpi.com

Interactive Table: In Vitro Antimalarial Activity of Quinoxaline Derivatives

| Compound Class | P. falciparum Strain(s) | Key Findings |

|---|---|---|

| N-alkyl dihydro pyrido quinoxaline derivatives | 3D7 (chloroquine-sensitive) and Dd2 (drug-resistant) | 10 compounds were more potent than ciprofloxacin; compound 5h had an IC50 of 3.92 μM. doi.org |

| Quinoxaline 1,4-dioxides | Chloroquine-resistant FcB1 strain | 2-carbonitrile derivatives 89a and 89b showed the highest activity with IC50 values of 5–6 μM. mdpi.com |

| 1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives | W2 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) | Compound 1m was found to be a potent antimalarial candidate. mdpi.com |

Antileishmanial Activity (In Vitro)

Quinoxaline derivatives have also been evaluated for their efficacy against Leishmania species. In vitro studies on 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis revealed significant selectivity for promastigotes and intracellular amastigotes with low cytotoxicity to mammalian cells. nih.gov The primary mechanism of action for these compounds appears to be the induction of intense mitochondrial alterations in the parasites. nih.gov This includes mitochondrial swelling, hyperpolarization of the mitochondrial membrane potential, an increase in superoxide (B77818) anion concentration, and a decrease in intracellular ATP levels, ultimately leading to cellular collapse. nih.gov

Furthermore, quinoxaline 1,4-dioxides have shown promise against Leishmania amazonensis. mdpi.com SAR studies indicated that the presence of a halogen atom at the 7-position of the quinoxaline ring is crucial for antileishmanial activity. mdpi.com Some quinoxaline di-N-oxides containing amino acid side chains have also exhibited activity comparable to the reference drug miltefosine (B1683995) against promastigotes of Leishmania amazonensis and Leishmania donovani. mdpi.com

Interactive Table: In Vitro Antileishmanial Activity of Quinoxaline Derivatives

| Compound Class | Leishmania Species | Key Findings | Mechanism of Action |

|---|---|---|---|

| 2,3-Diarylsubstituted quinoxaline derivatives | L. amazonensis | Significant selectivity for promastigotes and intracellular amastigotes. nih.gov | Intense mitochondrial alterations, leading to cellular collapse. nih.gov |

| Quinoxaline 1,4-dioxides | L. amazonensis | Halogen at position 7 is critical for activity. mdpi.com | Not specified in the provided text. |

| Quinoxaline di-N-oxides with amino acid side chains | L. amazonensis and L. donovani | Activity comparable to miltefosine against promastigotes. mdpi.com | Not specified in the provided text. |

Antiamoebic Activity (In Vitro)

The antiparasitic activity of quinoxaline derivatives extends to Entamoeba histolytica, the causative agent of human amoebiasis. nih.gov Quinoxaline 1,4-dioxides have been shown to induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species (ROS), and inhibit thioredoxin reductase activity. nih.gov Proteomic analysis of trophozoites treated with active quinoxaline derivatives revealed deregulation of proteins mainly related to the cytoskeleton, intracellular traffic, nucleic acid processes, and redox homeostasis. nih.gov These molecular changes were correlated with altered virulence of the trophozoites, affecting their erythrophagocytosis, migration, adhesion, and cytolytic capacity. nih.gov This suggests that in addition to inducing oxidative stress, these compounds affect essential functions related to the actin cytoskeleton, ultimately impacting the parasite's survival and virulence. nih.gov

Anti-inflammatory Activities and Underlying Biological Pathways (In Vitro Studies)

Quinoxaline derivatives have demonstrated significant in vitro anti-inflammatory properties. nih.govinnovareacademics.in Their mechanisms of action are often attributed to the inhibition of key inflammatory mediators. nih.gov

Several studies have highlighted the ability of quinoxaline derivatives to inhibit the expression of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. nih.govinnovareacademics.in Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines and modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov The p38 mitogen-activated protein kinase (p38 MAPK) pathway, another important regulator of inflammatory responses, has also been identified as a target for some quinoxaline compounds. nih.gov

Furthermore, certain quinoxaline derivatives have been investigated for their antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that can perpetuate inflammation. unav.edu Some compounds have shown promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are also inflammatory mediators. unav.edunih.gov

Interactive Table: In Vitro Anti-inflammatory Activity of Quinoxaline Derivatives

| Compound Class | Key Findings | Underlying Biological Pathway |

|---|---|---|

| Quinoxaline derivatives | Inhibition of inflammatory modulators. nih.gov | Inhibition of COX, cytokines, NF-κB, and p38 MAPK. nih.gov |

| Quinoxaline derived chalcones | Compounds QCAC 2, 6, 8, 9, 10, and 12 showed significant activity. innovareacademics.in | Potential inhibition of histamine, serotonin (B10506), or prostaglandin (B15479496) synthesis. innovareacademics.in |

| Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Promising in vitro inhibition of soybean lipoxygenase. unav.edunih.gov | Inhibition of lipoxygenase. unav.edunih.gov |

Antiviral Activities and Mechanistic Considerations (In Vitro Studies)

The broad biological activity of quinoxaline derivatives also encompasses antiviral effects against a variety of viruses. nih.gov

Some quinoxaline derivatives have been identified as inhibitors of viral polymerase activity. For example, a new class of isoquinolone derivatives, which share structural similarities with quinoxalines, were found to target the viral polymerase of influenza viruses. mdpi.com

Other studies have focused on the development of quinoxaline derivatives as anti-HIV agents. nih.gov A structure-based drug design approach identified the quinoxaline scaffold as a promising core for novel anti-HIV compounds. nih.gov Certain 6-chloro-7-fluoroquinoxaline (B1435756) derivatives with bulky substituents have shown better activity compared to their less substituted counterparts. nih.gov

Additionally, some indophenazine derivatives, which contain a quinoxaline moiety, have been shown to inhibit the replication of vaccinia and herpes simplex virus-1 (HSV-1). semanticscholar.org The mechanism of action for some of these compounds is thought to involve interference with virus adsorption. semanticscholar.org

Interactive Table: In Vitro Antiviral Activity of Quinoxaline Derivatives

| Compound Class | Target Virus | Key Findings | Mechanistic Consideration |

|---|---|---|---|

| Isoquinolone derivatives | Influenza viruses | Compound 21 showed antiviral activity with greatly reduced cytotoxicity. mdpi.com | Targets viral polymerase activity. mdpi.com |

| 6-chloro-7-fluoroquinoxaline derivatives | HIV | Derivatives 23 and 24 exhibited better activity. nih.gov | Not specified in the provided text. |

| Indophenazine derivatives | Vaccinia and HSV-1 | Inhibition of viral replication. semanticscholar.org | Interference with virus adsorption. semanticscholar.org |

Other Investigated Biological Activities (e.g., Antidiabetic, Antidepressant, Anthelmintic, Antioxidant) (In Vitro Studies)

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine rings, is a privileged structure in medicinal chemistry, known for a wide array of biological activities. researchgate.netnih.govmdpi.com Beyond their well-documented roles, various derivatives of quinoxaline have been explored for other significant therapeutic properties, including antidiabetic, antidepressant, anthelmintic, and antioxidant effects. researchgate.netcore.ac.ukresearchgate.net In vitro studies are crucial in identifying and quantifying these activities, offering insights into the structure-activity relationships that govern their potential as drug candidates.

Antidiabetic Activity (In Vitro Studies)

The management of postprandial hyperglycemia is a key strategy in treating type 2 diabetes. This is often achieved by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. Several studies have evaluated quinoxaline derivatives as potential inhibitors of these enzymes.

A series of newly synthesized phenylisoxazole quinoxalin-2-amine (B120755) hybrids were tested for their inhibitory effects. Compound 5h (3-((3-(2-Chlorophenyl)isoxazol-5-yl)methoxy)-N-ethyl-7-nitroquinoxalin-2-amine) demonstrated the highest α-amylase inhibitory activity with an IC₅₀ value of 16.4 ± 0.1 μM. nih.gov In the α-glucosidase inhibitory assay, several compounds showed potent activity, with compound 5c being the most effective with an IC₅₀ of 15.2 ± 0.3 μM. nih.gov

In another study, spiropyrrolidine derivatives linked to an indeno-quinoxaline core were assessed. Compound 5d showed the most significant inhibitory effect against α-amylase, with an IC₅₀ value of 0.55 ± 0.38 mM, which was more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 1.19 ± 0.02 mM). mdpi.com Similarly, quinoxalinone derivatives have been identified as having hypoglycemic activity. nih.gov For instance, compounds 5i (1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-phenylquinoxalin-2(1H)-one) and 6b were found to reduce glucose levels in a concentration-dependent manner. nih.gov

Additionally, a novel quinoxaline derivative, MOQTA (2-(4-((3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl)-4,5-dihydro-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide), was synthesized and showed moderate antidiabetic activity. arabjchem.org These findings underscore the potential of the quinoxaline scaffold in developing new antidiabetic agents. nih.govijbpas.com

Table 1: In Vitro Antidiabetic Activity of Quinoxaline Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5h | Phenylisoxazole quinoxalin-2-amine | α-Amylase | 16.4 ± 0.1 | nih.gov |

| 5d | Spiropyrrolidine indeno-quinoxaline | α-Amylase | 550 ± 380 | mdpi.com |

| 5c | Phenylisoxazole quinoxalin-2-amine | α-Glucosidase | 15.2 ± 0.3 | nih.gov |

| Acarbose (Standard) | - | α-Amylase | 1190 ± 20 | mdpi.com |

Antidepressant Activity (In Vitro Studies)

The development of new antidepressant agents is an ongoing area of research, with a focus on targets like the serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes. core.ac.uk Quinoxaline derivatives have been investigated for their potential in this area. nih.govresearchgate.net For example, a series of 3-substituted-2-carboxamide quinoxaline derivatives were found to exhibit significant 5-HT3 receptor antagonism, with some compounds showing greater potency than standard tricyclic antidepressants. core.ac.uk While specific in vitro data such as IC₅₀ values for MAO inhibition by N-(Quinoxalin-5-yl)formamide derivatives are not available, the broader class of quinoxalines is recognized as a promising scaffold for novel antidepressant drugs. nih.gov

Anthelmintic Activity (In Vitro Studies)

Helminth infections pose a significant global health problem, and the emergence of drug resistance necessitates the discovery of new anthelmintic agents. researchgate.net Quinoxaline derivatives have shown promise in this regard.

In one study, a series of novel quinoxaline-2,3-dione-6-sulphonyl benzimidazoles were screened for their in vitro anthelmintic activity against the earthworm Pheretima posthuma. jchps.comresearchgate.net This model is commonly used due to its anatomical and physiological resemblance to intestinal roundworms. The study observed the time taken for paralysis and death of the worms. It was found that these hybrid molecules had a pronounced effect compared to plain quinoxaline-2,3-dione. jchps.comresearchgate.net Specifically, the compound 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole (B57391) exhibited good activity at a concentration of 20 mg/ml. jchps.comresearchgate.net These results suggest that combining the quinoxaline scaffold with other pharmacophores like benzimidazole can lead to potent anthelmintic compounds. researchgate.netamazonaws.com

Table 2: In Vitro Anthelmintic Activity of Quinoxaline-2,3-dione-6-sulphonyl Benzimidazole Derivatives

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| Quinoxaline-2,3-dione-6-sulphonyl benzimidazole | 20 | Significant Activity Reported | Significant Activity Reported |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole | 20 | Good Activity Reported | Good Activity Reported |

| Albendazole (Standard) | 10 | - | - |

(Qualitative data reported from studies. jchps.comresearchgate.net)

Antioxidant Activity (In Vitro Studies)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of quinoxaline derivatives has been evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. unav.edunih.gov

A study on spiropyrrolidine-tethered indeno-quinoxaline hybrids revealed potent antioxidant activity. mdpi.com Compounds with specific substitutions, such as a methoxy (B1213986) group at the ortho-position (5c ) or para-position (5d ), a chloro group at the para-position (5e ), and a hydroxy group at the para-position (5i ), showed significant DPPH radical scavenging capabilities with IC₅₀ values of 3.26 ± 0.32 mM, 6.12 ± 0.01 mM, 7.44 ± 0.15 mM, and 7.80 ± 0.32 mM, respectively. mdpi.com

Furthermore, another study synthesized various quinoxaline and quinoxaline 1,4-di-N-oxide derivatives and reported significant scavenging activities and inhibition of soybean lipoxygenase (LOX), an enzyme involved in inflammation and oxidative stress. unav.edunih.gov The compound MOQTA also demonstrated excellent antioxidant activity in its evaluation. arabjchem.org These results highlight the capacity of the quinoxaline core to be developed into effective antioxidant agents.

Table 3: In Vitro Antioxidant Activity of Spiropyrrolidine Indeno-Quinoxaline Derivatives (DPPH Assay)

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (mM) | Reference |

|---|---|---|---|

| 5c | o-methoxy | 3.26 ± 0.32 | mdpi.com |

| 5d | p-methoxy | 6.12 ± 0.01 | mdpi.com |

| 5e | p-chloro | 7.44 ± 0.15 | mdpi.com |

| 5i | p-hydroxy | 7.80 ± 0.32 | mdpi.com |

Structure Activity Relationship Sar Studies for N Quinoxalin 5 Yl Formamide Analogs

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity

There is no available data from systematic studies on how different substituents on the quinoxaline (B1680401) ring or the formamide (B127407) group of N-(Quinoxalin-5-yl)formamide influence its biological activity. Research on other quinoxaline derivatives, such as N-phenyl and N-benzyl quinoxaline-2-carboxamides, has shown that both electron-donating and electron-withdrawing groups can modulate activity, but these findings cannot be directly extrapolated to the 5-ylformamide isomer without experimental validation.

Positional Isomerism and its Influence on Activity Profiles

The influence of the formamide group's position on the quinoxaline ring (e.g., comparing the 5-position with the 2-, 6-, or 7-positions) has not been specifically investigated for N-(Quinoxalin-5-yl)formamide. In broader studies of quinoxaline-based agents, the position of substituents is often a critical determinant of activity and selectivity. For instance, in the context of 5-HT3 receptor ligands, substitutions at the 2- and 3-positions of the quinoxaline ring have been shown to significantly alter receptor subtype selectivity. However, no analogous data exists for the formamide substituent at the 5-position.

Identification of Key Pharmacophoric Features for Enhanced Biological Response

Without a series of active and inactive analogs of N-(Quinoxalin-5-yl)formamide, the identification of its key pharmacophoric features is not feasible. Pharmacophore models are derived from the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a specific biological activity. The generation of such a model for N-(Quinoxalin-5-yl)formamide would require experimental data from a range of its analogs.

Correlation between In Silico Predictions and Experimental Biological Outcomes

While in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are commonly employed in the study of quinoxaline derivatives, there are no published reports that specifically correlate these computational predictions with experimental biological data for N-(Quinoxalin-5-yl)formamide. Such studies are crucial for validating computational models and guiding the rational design of new, more potent analogs.

Future Research Directions and Translational Perspectives in Chemical Biology

Rational Design and Synthesis of Advanced N-(Quinoxalin-5-yl)formamide-Based Scaffolds for Specific Target Modulation

The rational design of novel therapeutic agents often begins with a promising scaffold like N-(Quinoxalin-5-yl)formamide. The inherent biological activities of quinoxaline (B1680401) derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties, make them ideal starting points for modification. unav.eduthieme-connect.comnih.gov Future research will focus on the strategic derivatization of the N-(Quinoxalin-5-yl)formamide core to enhance potency and selectivity for specific biological targets.

A key strategy involves the application of structure-activity relationship (SAR) studies. nih.gov By systematically altering the substituents on the quinoxaline ring and the formamide (B127407) group, researchers can elucidate the structural requirements for optimal interaction with a target protein. For instance, the introduction of different functional groups at various positions on the quinoxaline ring can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and efficacy. nih.gov Computational methods, such as molecular docking and dynamic simulations, will play a crucial role in predicting the binding modes of these newly designed analogs, thus guiding synthetic efforts toward the most promising candidates. nih.gov

The synthesis of these advanced scaffolds will necessitate the development of versatile and efficient synthetic routes. mdpi.com Modern synthetic methodologies, including microwave-assisted organic synthesis and multicomponent reactions, can accelerate the creation of diverse libraries of N-(Quinoxalin-5-yl)formamide derivatives for biological screening. researchgate.netresearchgate.net For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, provide powerful tools for the introduction of a wide array of substituents onto the quinoxaline core. nih.gov The goal is to create a collection of compounds with varied physicochemical properties to comprehensively probe the chemical space around the N-(Quinoxalin-5-yl)formamide scaffold for desired biological activity.

Table 1: Examples of Quinoxaline Derivatives and their Biological Activities

| Compound Class | Biological Activity | Key Research Findings |

|---|---|---|

| Quinoxaline-based urea (B33335) analogs | Pancreatic cancer therapy | Modulation of IKKβ phosphorylation. nih.gov |

| Dibromo substituted quinoxaline | ASK1 inhibition | Effective small-molecule inhibitor of ASK1 with an IC50 value of 30.17 nM. tandfonline.com |

| Quinoxaline carboxamides | Melanoma-targeting | Significant tumor uptake in melanoma-bearing mice. acs.org |

| Pyrrolo[1,2-a]quinoxaline derivatives | Antimycobacterial | Encouraging antimycobacterial activity with moderate cytotoxicity. mdpi.com |

| Carbonylamino quinoxalines | Human Cyclophilin A inhibition | Potent inhibitors of human Cyclophilin A. nih.gov |

Exploration of N-(Quinoxalin-5-yl)formamide as a Core Structure for Novel Chemical Probes

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. The N-(Quinoxalin-5-yl)formamide scaffold presents a valuable starting point for the development of novel chemical probes due to its inherent biological relevance and synthetically accessible structure. ingentaconnect.com These probes can be designed to selectively interact with specific proteins or other biomolecules, allowing for their visualization, quantification, and functional characterization within a cellular context. elifesciences.org

The design of a chemical probe based on N-(Quinoxalin-5-yl)formamide would involve the strategic incorporation of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker. The point of attachment for this reporter group would be carefully chosen to minimize disruption of the compound's binding to its target. This often involves identifying non-essential regions of the molecule through SAR studies. The resulting probe would enable researchers to perform a variety of experiments, including fluorescence microscopy to visualize the subcellular localization of the target, and affinity pull-down assays to identify binding partners.

Furthermore, the development of photo-activatable probes derived from N-(Quinoxalin-5-yl)formamide could provide spatiotemporal control over target engagement. Such probes remain inactive until irradiated with light of a specific wavelength, at which point they become capable of covalently binding to their target. This technology allows for precise labeling of target proteins in living cells and tissues, providing a powerful means to study dynamic biological processes. The quinoxaline core itself has been recognized for its potential in the design of fluorescent probes. mdpi.com

Development of Innovative Methodologies for Synthesis and Biological Evaluation of Quinoxaline Derivatives

Advancing the therapeutic potential of N-(Quinoxalin-5-yl)formamide and its derivatives is intrinsically linked to the development of innovative and efficient synthetic and evaluation methodologies. The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.pt While effective, there is a continuous need for more sustainable, atom-economical, and high-throughput synthetic methods.

Recent advancements have focused on catalyst-free reactions in green solvents like glycerol, microwave-assisted synthesis to reduce reaction times and improve yields, and the use of multicomponent reactions to generate molecular diversity in a single step. researchgate.netresearchgate.netbeilstein-journals.org These modern approaches not only accelerate the discovery process but also align with the principles of green chemistry. The development of novel catalytic systems, for instance, using earth-abundant metals, will be crucial for the cost-effective and environmentally friendly production of quinoxaline libraries.

In parallel with synthetic innovations, the development of robust and high-throughput biological evaluation platforms is essential. This includes the use of automated screening systems to test large compound libraries against a panel of biological targets. Cell-based assays that can report on specific signaling pathways or cellular phenotypes are particularly valuable for identifying compounds with desired functional effects. Moreover, the integration of 'omics' technologies, such as proteomics and transcriptomics, can provide a comprehensive understanding of the cellular response to treatment with N-(Quinoxalin-5-yl)formamide derivatives, helping to elucidate their mechanism of action and identify potential off-target effects.

Integration of N-(Quinoxalin-5-yl)formamide into Multi-Targeted Ligand Design Strategies

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. nih.govresearchgate.net This has led to the rise of multi-target drug discovery, which aims to design single molecules that can modulate multiple targets simultaneously. nih.govarxiv.org The N-(Quinoxalin-5-yl)formamide scaffold, with its proven privileged structure in medicinal chemistry, is an excellent candidate for integration into such multi-target design strategies. chim.it

The design of multi-targeted ligands based on N-(Quinoxalin-5-yl)formamide can be approached in several ways. One strategy is to create hybrid molecules by linking the quinoxaline core to another pharmacophore known to interact with a different target. This can result in a single molecule with a dual mode of action. For example, a quinoxaline derivative could be combined with a known inhibitor of a different kinase to create a dual kinase inhibitor for cancer therapy. nih.govrsc.org

Another approach involves the rational design of a single N-(Quinoxalin-5-yl)formamide derivative that possesses affinity for multiple related targets, such as different members of a protein family. This strategy of "polypharmacology" can lead to more robust therapeutic effects and may help to overcome drug resistance. google.com The development of such multi-target agents requires a deep understanding of the structural biology of the targets and the application of sophisticated computational design tools. The ultimate goal is to create safer and more effective medicines by simultaneously intervening at multiple points in a disease network. frontiersin.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| N-(Quinoxalin-5-yl)formamide |

| N-(Quinoxalin-5-yl)-N-sulfanylformamide nih.gov |

| 1-(benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yl)-3-(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)urea nih.gov |

| 7-nitro-2-(thiophen-2-yl)quinoxaline nih.gov |

| 4-amino-N-(5-chloroquinoxalin-2-yl) benzenesulfonamide (B165840) nih.gov |

| 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid nih.gov |

| N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide nih.gov |

| 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline nih.gov |

| [3- ethoxyquinoxalin-2-yl][4-methylpiperazin-1-yl]-methanone ipp.pt |

| N-[2-(1H-indol-3-yl)ethyl]-3-ethoxyquinoxaline-2-carboxamide ipp.pt |

| 5-nitroquinoxaline ipp.pt |

| 5,7-dinitro-quinoxaline ipp.pt |

| N-(4-chloro-benzylidene)-N'-(3-chloro-quinoxalin-2-yl)-hydrazine arcjournals.org |

| 4-Chloro-1-(4-chloro-phenyl)- unav.edutandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline arcjournals.org |

| 1-ethoxy carbonyl methyl-6-(4-chloro phenyl)- unav.edutandfonline.comCurrent time information in Bangalore, IN.ditriazolo[4,3-a:3',4'-c]quinoxaline arcjournals.org |

| 1-(4-chloro-phenyl)-4-(3,5-dimethyl-pyrazol-1-yl)- unav.edutandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline arcjournals.org |

| 2,3-diphenyl-quinoxaline arcjournals.org |

| 2,3-bis-(4-bromo-phenyl)-quinoxaline arcjournals.org |

| acenaphtho[1,2-b]quinoxaline arcjournals.org |

| 2,7-Di[5-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)pentyl]-1,2,3,6,7,8-hexahydrobenzo[lmn] nih.govingentaconnect.comphenanthroline-1,3,6,8-tetraone frontiersin.org |

| N-3-azidopropyl naphthalimide frontiersin.org |

| 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxide mdpi.com |

| 2-hydroxyquinoxaline 1,4-dioxides mdpi.com |

| 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide mdpi.com |

| Iodinin mdpi.com |

| N-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)acetamide acs.org |

| 2-(5-bromo-8-methoxy-coumarin-3-yl)-quinoxaline rsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(Quinoxalin-5-yl)formamide, and how can reaction conditions be optimized?